Methyl 3-fluoro-4-isopropoxybenzoate

Description

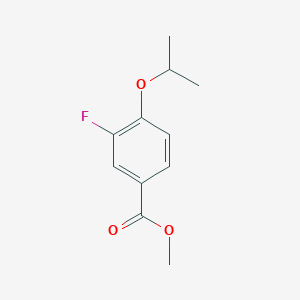

Methyl 3-fluoro-4-isopropoxybenzoate is a substituted benzoate ester characterized by a fluorine atom at the 3-position and an isopropoxy group at the 4-position of the benzene ring, with a methyl ester functional group at the 1-position. This compound is of interest in organic synthesis and pharmaceutical research due to the unique electronic and steric effects imparted by its substituents. The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring, while the isopropoxy group contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

methyl 3-fluoro-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQJAHPDJSZNTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-isopropoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-fluoro-4-isopropoxybenzoic acid is coupled with methyl iodide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-isopropoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzoates.

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-fluoro-4-isopropoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and inhibition.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-isopropoxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The isopropoxy group provides steric hindrance, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate enzyme activity and affect cellular processes .

Comparison with Similar Compounds

Ethyl 3-fluoro-4-isopropoxybenzoate

- Structural Difference : The ethyl ester group replaces the methyl ester in the parent compound.

- Synthetic Utility: Ethyl esters are often more stable under basic conditions, which may influence reaction pathways in multi-step syntheses.

- Source : Ethyl 3-fluoro-4-isopropoxybenzoate is a direct analog but has been discontinued in commercial catalogs .

Methyl 3-methyl-4-isopropoxybenzoate (CAS 864178-56-3)

- Structural Difference : A methyl group replaces the fluorine atom at the 3-position.

- Impact :

- Electronic Effects : The electron-donating methyl group increases electron density on the aromatic ring, contrasting with the electron-withdrawing fluorine. This alters reactivity in electrophilic substitution reactions.

- Steric Effects : The methyl group introduces steric hindrance similar to fluorine but lacks halogen-specific interactions (e.g., hydrogen bonding).

- Synthetic Routes: Reported methods include esterification of 3-methyl-4-isopropoxybenzoic acid with methanol under acidic catalysis .

Methyl 3-iodo-4-isopropoxybenzoate (CAS 131614-15-7)

- Structural Difference : Iodine replaces fluorine at the 3-position.

- Reactivity: The iodine atom can participate in halogen-bonding interactions or serve as a leaving group in nucleophilic aromatic substitution.

- Source : This compound is listed in specialty chemical catalogs but lacks detailed property data .

Methyl 3-methoxy-4-isopropoxybenzoate

- Structural Difference : A methoxy group replaces fluorine at the 3-position.

- Impact :

- Electron Donation : The methoxy group strongly donates electrons via resonance, opposing fluorine’s electron-withdrawing effect.

- Biological Activity : Methoxy groups are common in bioactive compounds (e.g., fragrances, pharmaceuticals), suggesting divergent applications compared to the fluoro analog.

Key Comparative Data (Theoretical and Inferred)

Biological Activity

Methyl 3-fluoro-4-isopropoxybenzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13FO3

- Molecular Weight : 212.22 g/mol

- CAS Number : 1346498-59-6

- Physical State : Typically presented as a colorless to pale yellow liquid.

This compound exhibits biological activity through several mechanisms:

-

Inhibition of Enzymatic Pathways :

- Compounds with similar structures have been shown to inhibit various enzymes, including those involved in inflammatory processes and cell signaling pathways.

- For instance, fluorinated compounds often enhance binding affinity to target proteins due to their electronegative nature, which can improve pharmacokinetic properties and bioavailability.

-

Antimicrobial Activity :

- Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against certain Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.

- The presence of the fluorine atom is believed to enhance the compound's lipophilicity, potentially aiding in membrane penetration and subsequent biological activity.

Case Studies

-

Inflammation Models :

- In studies involving lipopolysaccharide (LPS)-induced inflammation, compounds structurally related to this compound demonstrated significant anti-inflammatory effects by modulating the NF-κB pathway and reducing pro-inflammatory cytokine levels. These findings suggest potential therapeutic applications in treating inflammatory diseases.

-

Neuroprotective Effects :

- Research on similar fluorinated compounds has indicated neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. The inhibition of DYRK1A (a kinase implicated in neuroinflammation) was observed, suggesting that this compound could be explored for its neuroprotective potential.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Limited data available | Moderate | Potential |

| Fluorinated Polyphenols | Yes | High | Yes |

| Other Fluorinated Benzoates | Yes | Low | No |

Research Findings

Recent studies have highlighted the importance of modifying chemical structures to enhance biological activity. For example:

- Fluorination : The introduction of fluorine atoms generally improves the binding affinity of compounds to their targets, enhancing their efficacy.

- Isopropoxy Group : The isopropoxy moiety may contribute to increased lipophilicity and improved membrane permeability, which are critical for effective drug delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.